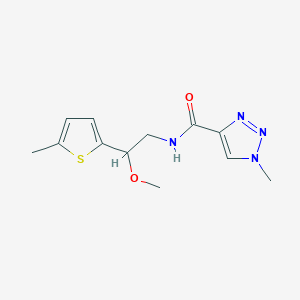
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H16N4O2S and its molecular weight is 280.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, known for their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its therapeutic potential, mechanisms of action, and comparative analyses with related compounds.
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Methoxy Group : Enhances solubility and potentially modulates biological activity.
- Thiophene Substituent : Contributes to the compound's reactivity and interaction with biological targets.
The molecular formula is C12H14N4O2S, with a molecular weight of approximately 282.34 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Substitution Reactions : The methoxy and thiophene groups are introduced through various coupling reactions.
- Final Carboxamide Formation : The carboxamide group is added to complete the synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Notable findings include:
- Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative activity against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Against Pathogens : Research indicates effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
The biological effects of this compound are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Binding : It may interact with specific receptors that modulate cellular pathways related to growth and survival.
Comparative Analysis
A comparative analysis with similar triazole derivatives reveals significant differences in biological activity based on structural variations:
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-triazole | Contains methoxy and thiophene groups | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |
| 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-triazole | Lacks thiophene group | Variable activity depending on substituents | Variable antimicrobial effects |
| N-(3-methoxybenzyl)-triazole | Lacks methoxy group | Lower anticancer activity compared to above | Reduced antimicrobial efficacy |
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Anticancer Activity : A study demonstrated that triazole derivatives exhibited significant antiproliferative effects in vitro, outperforming standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against E. coli and S. aureus, confirming the compound's potential as an antibiotic alternative .
Propriétés
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-8-4-5-11(19-8)10(18-3)6-13-12(17)9-7-16(2)15-14-9/h4-5,7,10H,6H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUWBMIHRNIKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CN(N=N2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













